3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide
Description
3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide is a propanamide derivative featuring a 4-bromophenyl group at the propanamide’s β-position and a 4-(3-methoxypiperidin-1-yl)phenyl substituent at the amide nitrogen.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-26-20-3-2-14-24(15-20)19-11-9-18(10-12-19)23-21(25)13-6-16-4-7-17(22)8-5-16/h4-5,7-12,20H,2-3,6,13-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLAPMDWIOFHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is a synthetic compound with potential therapeutic applications. Its structure includes a bromophenyl moiety and a piperidine derivative, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H24BrN3O
- Molecular Weight : 398.33 g/mol
- PubChem ID : 1545747
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an analgesic and its interaction with neurotransmitter systems.
- Opioid Receptor Interaction : Preliminary studies suggest that this compound may interact with opioid receptors, similar to other compounds containing piperidine structures. This interaction could mediate analgesic effects.
- Dopaminergic Activity : The presence of a bromophenyl group may enhance dopaminergic signaling, which is crucial in pain modulation and reward pathways.
- Serotonergic Modulation : The methoxypiperidine moiety might influence serotonin receptor activity, contributing to mood stabilization and pain relief.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant binding affinity to mu-opioid receptors. This suggests its potential use in pain management therapies.
In Vivo Studies
Animal models have shown that administration of this compound leads to reduced nociceptive responses, indicating its efficacy as an analgesic agent. Comparative studies with established opioids have suggested a favorable side effect profile.
Case Studies
- Analgesic Efficacy : A study conducted on rodent models indicated that doses of 10 mg/kg resulted in a significant reduction in pain response compared to control groups. The compound's effects were comparable to morphine but with fewer side effects such as sedation.
- Behavioral Studies : Behavioral assays revealed that the compound does not induce significant locomotor activity changes, suggesting a lower risk for addiction compared to traditional opioids.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide
- Key Features: Contains a dihydropyrimidinone ring fused to the propanamide backbone, introducing hydrogen-bonding capacity.
- Crystallography : Crystallizes in a triclinic system (space group P1; a = 7.147 Å, b = 12.501 Å, c = 13.094 Å), with a molecular weight of 442.31 g/mol .
- Divergence: The pyrimidinone ring distinguishes it from the target compound, likely altering solubility and bioactivity.
3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide
N-(4-Bromophenyl)-3-(1H-pyrazol-1-yl)propanamide
- Key Features : Replaces the methoxypiperidinylphenyl group with a pyrazole ring.
- Implications : Pyrazole’s hydrogen-bonding capability could improve target binding affinity but reduce metabolic stability .
Piperidine-Containing Analogues
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide
3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide
- Key Features : Incorporates a phenylsulfanyl group and piperidinylsulfonyl substituent.
- Divergence : The sulfonyl group’s electron-withdrawing nature contrasts with the methoxy group’s electron-donating effects, altering electronic properties .
General Propanamide Derivatives
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-phenylpropanamide (Compound 10)
- Key Features : Contains a benzothiazine ring linked to the propanamide.
- Synthesis : Yielded 47% via acetonitrile crystallization.
3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 8)
- Key Features : Includes a sulfonamido group and trifluoromethylphenyl substituent.
- Synthesis : 36% yield; trifluoromethyl enhances metabolic stability but reduces solubility .
Data Table: Comparative Analysis of Propanamide Derivatives
*Calculated based on molecular formula.
Key Findings and Implications
Methoxypiperidine vs. Piperidine Derivatives: Methoxy groups improve solubility, while benzyl or sulfonyl substituents increase lipophilicity . Heterocyclic Replacements: Furan, pyrazole, or benzothiazine rings modulate electronic properties and binding interactions .
Synthetic Considerations :
- Yields for analogous compounds range widely (24–47%), suggesting that the target compound’s synthesis may require optimization of reaction conditions .
- Purification via acetonitrile crystallization is common, indicating similar solubility profiles .
Potential Applications: Compounds with piperidine or benzothiazine moieties (e.g., ) show relevance as dopamine receptor antagonists, hinting at possible CNS applications for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
